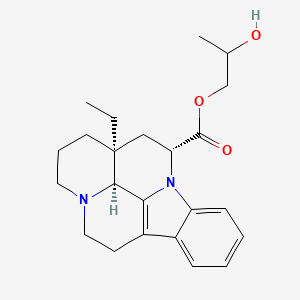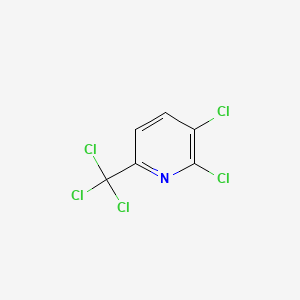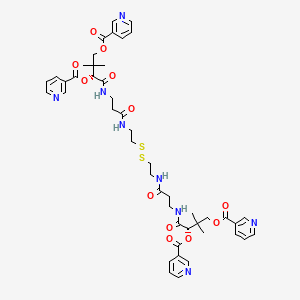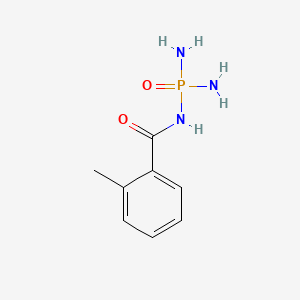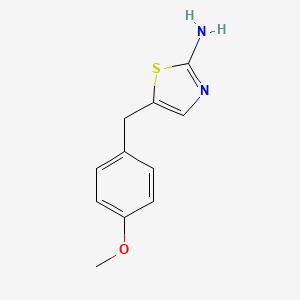
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine
Übersicht
Beschreibung
This compound is a special chemical provided by Alfa Chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C15H16ClN3 . Its InChI code is 1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14 (12)18-15 (13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 273.76 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Development
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine plays a significant role in the development of novel chemical entities and ligands. For example, it serves as a key intermediate in the synthesis of novel ketolide antibiotics, highlighting its importance in the creation of new therapeutic agents. The synthesis involves a crucial step of HBr-induced DMSO oxidation, demonstrating the compound's versatility in complex chemical transformations (Zhi-ling Cao et al., 2011).
Material Science and Sensor Development
In material science, derivatives of pyridine and imidazole, which share structural similarities with this compound, have been utilized in the creation of advanced materials and sensors. These compounds have been instrumental in developing poly(pyridine-imide) polymers with unique optical and thermal properties. Such materials exhibit good thermal stability, making them suitable for high-performance applications. They also show promise in sensing applications due to their fluorescent properties when protonated (Kun-Li Wang et al., 2008).
Catalysis and Organic Transformations
In the realm of catalysis, the structural framework of this compound and related compounds has been explored for its potential in facilitating various organic reactions. These compounds have been studied for their role in phosphine-catalyzed annulations, which are crucial for synthesizing highly functionalized tetrahydropyridines. This showcases the compound's application in creating sophisticated molecular structures with potential pharmaceutical relevance (Xue-Feng Zhu et al., 2003).
Fluorescence and Luminescence Applications
Furthermore, compounds structurally related to this compound have been employed in developing fluorescent and luminescent materials. These materials have applications in bioimaging, sensing, and display technologies due to their ability to exhibit significant changes in fluorescence upon protonation or under specific environmental conditions. This highlights the potential of such compounds in creating versatile, responsive materials for various technological applications (Yujie Dong et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-6-15-14-5-1-2-7-16(14)20-17(15)13-8-11-19-12-9-13/h1-2,5,7-9,11-12,20H,3-4,6,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSPAFHPBZTZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400808 | |
| Record name | 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556777-73-2 | |
| Record name | 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
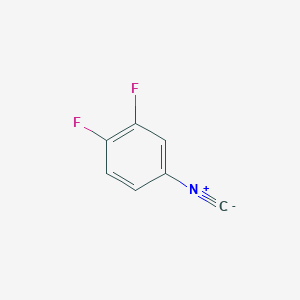

![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)


